

Spectroscopic Data of Ethyl 3-(Dimethylamino)acrylate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Ethyl 3-(Dimethylamino)acrylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl 3-(dimethylamino)acrylate**, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented herein is intended to support research, development, and quality control activities by providing detailed spectroscopic data and the experimental protocols for their acquisition.

Data Presentation

The following tables summarize the key spectroscopic data for **ethyl 3-(dimethylamino)acrylate**, including ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.55	d	1H	13.0	=CH-N
5.05	d	1H	13.0	=CH-CO
4.08	q	2H	7.1	-O-CH ₂ -CH ₃
2.89	s	6H	-	-N(CH ₃) ₂
1.22	t	3H	7.1	-O-CH ₂ -CH ₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Assignment
168.5	C=O
150.1	=CH-N
90.2	=CH-CO
59.5	-O-CH ₂ -
40.5	-N(CH ₃) ₂
14.8	-CH ₃

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2978	Medium	C-H stretch (alkane)
1705	Strong	C=O stretch (conjugated ester)
1655	Strong	C=C stretch (alkene)
1560	Strong	C=C-N stretch
1150	Strong	C-O stretch (ester)
1095	Strong	C-N stretch

Sample Preparation: Neat liquid

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
143	45	[M] ⁺ (Molecular Ion)
128	100	[M - CH ₃] ⁺
98	80	[M - OCH ₂ CH ₃] ⁺
71	65	[C ₄ H ₇ O] ⁺
44	55	[C ₂ H ₆ N] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of **ethyl 3-(dimethylamino)acrylate** was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane

(TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s
- Spectral Width: 16 ppm
- Temperature: 298 K

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s
- Spectral Width: 240 ppm
- Temperature: 298 K

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H NMR and the residual solvent peak of CDCl_3 at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

Sample Preparation: A single drop of neat **ethyl 3-(dimethylamino)acrylate** was placed directly onto the ATR crystal.

Acquisition:

- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Background: A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement.

Data Processing: The sample spectrum was automatically ratioed against the background spectrum to generate the final absorbance spectrum.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system.

Gas Chromatography (GC) Conditions:

- Column: 30 m x 0.25 mm ID, 0.25 μm film thickness, fused silica capillary column with a non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane).
- Injector Temperature: 250 $^{\circ}\text{C}$
- Oven Temperature Program: Initial temperature of 50 $^{\circ}\text{C}$ held for 2 minutes, then ramped at 10 $^{\circ}\text{C}/\text{min}$ to 280 $^{\circ}\text{C}$ and held for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1 μL of a 100 ppm solution of the sample in dichloromethane.
- Split Ratio: 50:1

Mass Spectrometry (MS) Conditions:

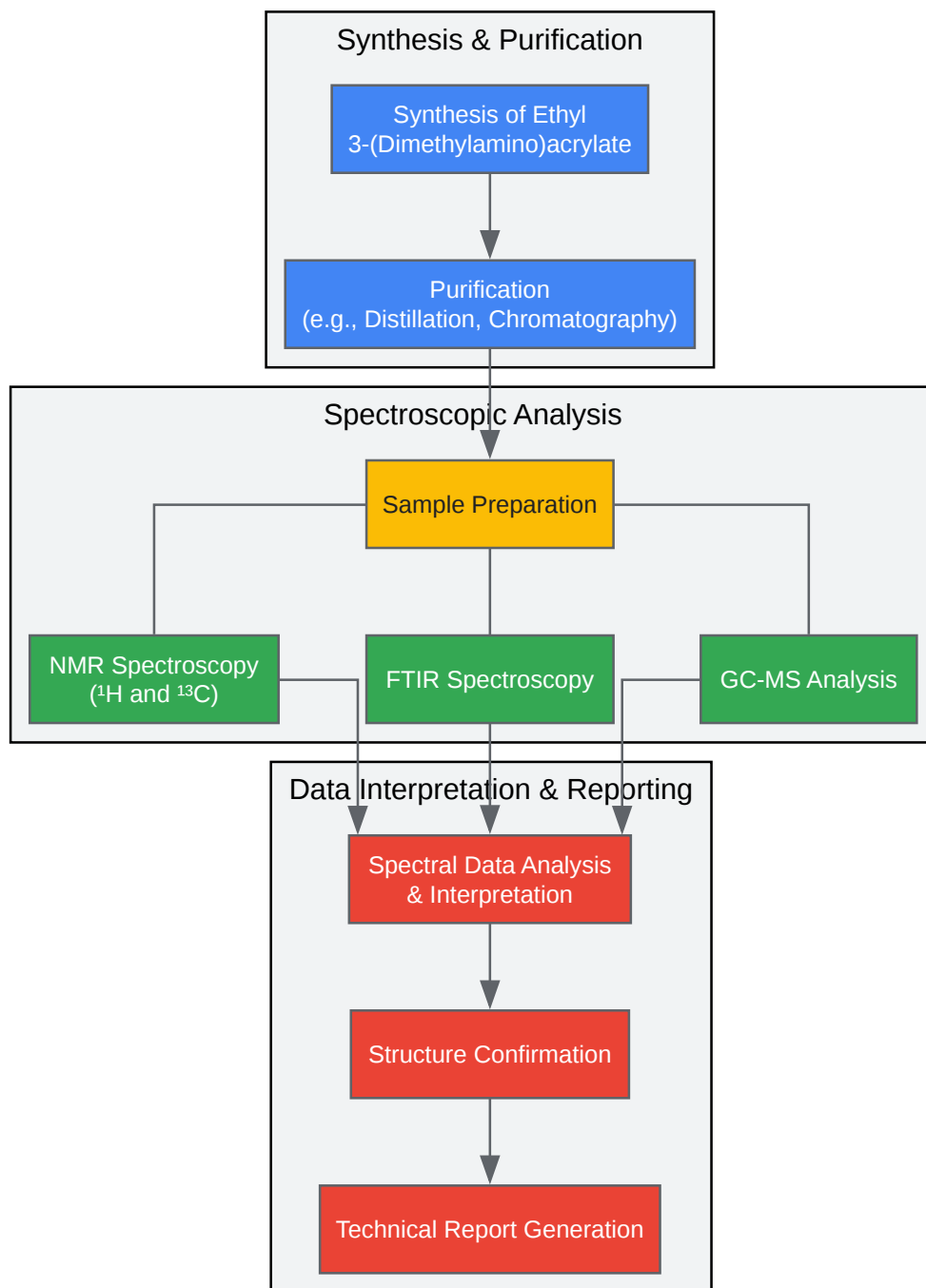
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 40 - 500
- Scan Rate: 2 scans/s

Data Processing: The total ion chromatogram (TIC) was analyzed to identify the peak corresponding to **ethyl 3-(dimethylamino)acrylate**. The mass spectrum of this peak was extracted and analyzed for its fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized compound like **ethyl 3-(dimethylamino)acrylate**.

Workflow for Spectroscopic Analysis of Ethyl 3-(Dimethylamino)acrylate



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Caption: Spectroscopic analysis workflow.

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